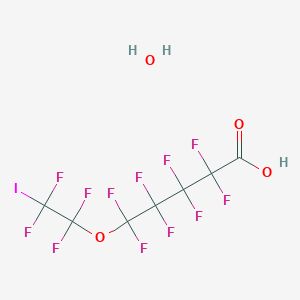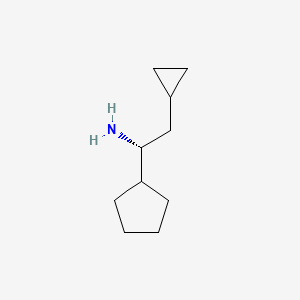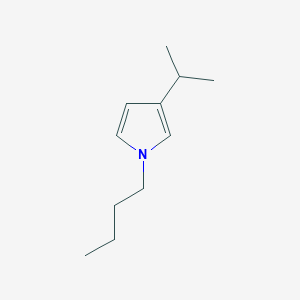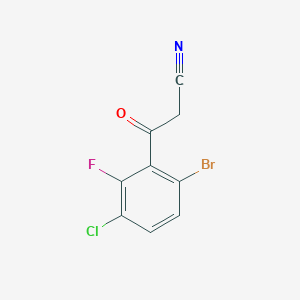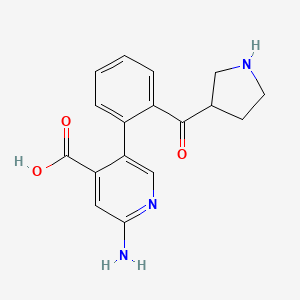![molecular formula C8H4BrFO2 B15205257 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
6-Bromo-7-fluorobenzo[b]furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluorobenzo[b]furan-3(2H)-one is a useful research compound. Its molecular formula is C8H4BrFO2 and its molecular weight is 231.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation: : 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one undergoes oxidation reactions where the benzylic position can be further oxidized to form carboxylic acids or other derivatives using reagents like potassium permanganate (KMnO4).
Reduction: : The compound can be reduced using reagents like lithium aluminium hydride (LiAlH4) to yield alcohol derivatives at the ketone position.
Substitution Reactions: : The bromine and fluorine atoms can participate in nucleophilic substitution reactions, forming new C-N, C-S, or C-O bonds. Common reagents for this include sodium methoxide (NaOMe) or thiourea.
Scientific Research Applications
Chemistry: : This compound is a versatile intermediate in organic synthesis, often used to prepare more complex heterocyclic compounds.
Biology and Medicine: : Its derivatives have shown potential in medicinal chemistry, particularly in designing inhibitors for specific enzymes or receptors involved in diseases.
Industry: : In materials science, it is used to synthesize novel polymers and resins with improved chemical resistance and mechanical properties.
Mechanism of Action: The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors, through its halogenated aromatic structure. Halogen atoms enhance binding affinity and selectivity through halogen bonding interactions, facilitating stronger interactions with biological targets. Pathways often involve inhibition or modulation of enzyme activity, leading to altered biochemical processes within cells.
Comparison with Similar Compounds: Compared to similar compounds like 6-bromo-7-chlorobenzo[b]furan-3(2H)-one, the fluorinated variant exhibits unique chemical reactivity and biological activity due to the electronegativity of fluorine. Fluorine's presence often enhances metabolic stability and lipophilicity, making 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one a more potent candidate in medicinal chemistry.
Comparison with Similar Compounds
6-Bromo-7-chlorobenzo[b]furan-3(2H)-one
6-Iodo-7-fluorobenzo[b]furan-3(2H)-one
6-Bromo-7-methylbenzo[b]furan-3(2H)-one
These compounds share a benzo[b]furan core with varying substituents, affecting their chemical and biological properties.
Hope this satisfies your curiosity about this interesting compound!
Properties
Molecular Formula |
C8H4BrFO2 |
|---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4BrFO2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 |
InChI Key |
CDJGWJMVPZKFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


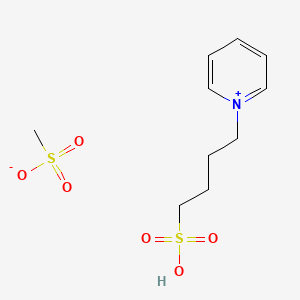
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)
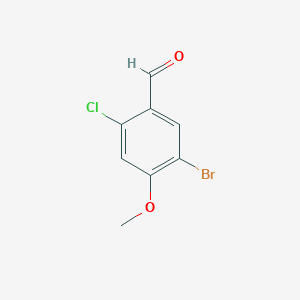


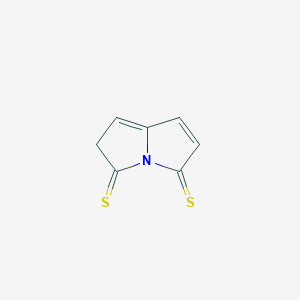
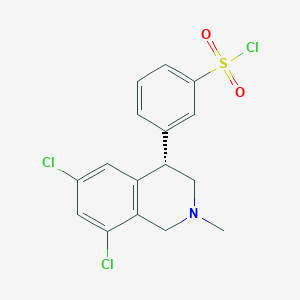
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
